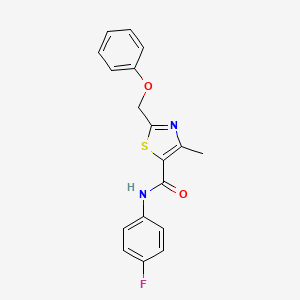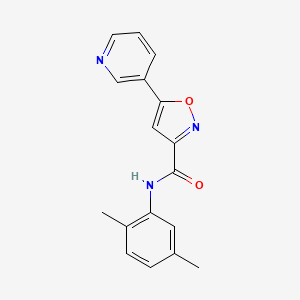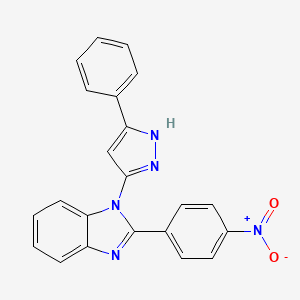![molecular formula C21H23N3O3 B7544201 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with morpholine under specific conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-{5-[2-(4-Hydroxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine.
科学的研究の応用
4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The morpholine ring can further modulate the compound’s pharmacokinetic properties, such as solubility and stability.
類似化合物との比較
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar structure but contains a triazole ring instead of an oxadiazole ring.
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a morpholine ring. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
特性
IUPAC Name |
4-[4-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-25-19-9-2-16(3-10-19)4-11-20-22-21(23-27-20)17-5-7-18(8-6-17)24-12-14-26-15-13-24/h2-3,5-10H,4,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWVWENMIXWASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-METHYL-2-(PHENOXYMETHYL)-1,3-THIAZOL-5-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE](/img/structure/B7544143.png)

![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![2-[5-Amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1H-pyrazol-1-YL]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B7544182.png)


![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
